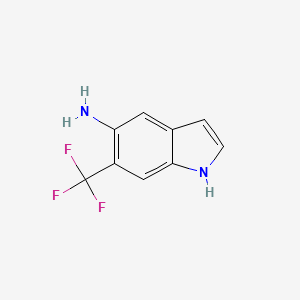
6-(Trifluoromethyl)-1H-indol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)-1H-indol-5-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The trifluoromethyl group in this compound enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation of indoles using trifluoromethyl sulfonyl sodium (CF₃SO₂Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole ring, yielding the desired product in good yield.
Industrial Production Methods
Industrial production of 6-(Trifluoromethyl)-1H-indol-5-amine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amine derivatives.
Scientific Research Applications
6-(Trifluoromethyl)-1H-indol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as liquid crystals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)indole: Similar structure but lacks the amine group.
5-(Trifluoromethyl)indole: Similar structure with the trifluoromethyl group at a different position.
6-(Trifluoromethyl)-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness
6-(Trifluoromethyl)-1H-indol-5-amine is unique due to the presence of both the trifluoromethyl and amine groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its stability, lipophilicity, and potential biological activity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-indol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)6-4-8-5(1-2-14-8)3-7(6)13/h1-4,14H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHSIISPKZQOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
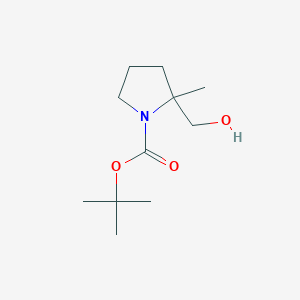
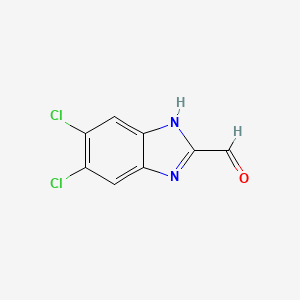
![Tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B7903943.png)
![(2S)-2-amino-3-[2-(dimethylamino)phenyl]propanoic acid](/img/structure/B7903950.png)
![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetic acid](/img/structure/B7903961.png)
![6-(trifluoromethyl)-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7903967.png)
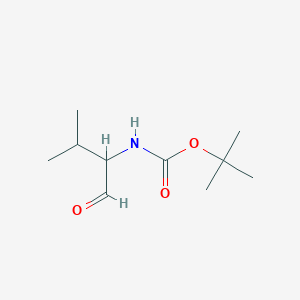

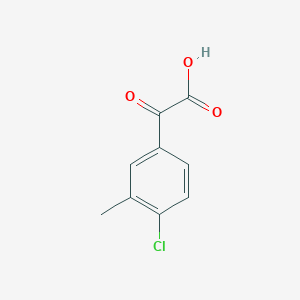
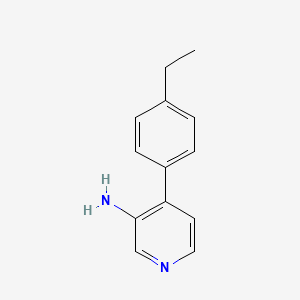
![2-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B7904009.png)
![2-Bromoimidazo[1,2-b]pyridazine](/img/structure/B7904014.png)
![2-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B7904019.png)
![9H-Pyrido[3,4-b]indole-3-carboxaldehyde](/img/structure/B7904035.png)
